molecular formula C10H11F2NO2 B11820779 N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine

N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine

Cat. No.: B11820779
M. Wt: 215.20 g/mol
InChI Key: XJXZDQNJNZGBPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine typically involves the reaction of 1-[2-(difluoromethoxy)phenyl]-1-propanone with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired oxime product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The difluoromethoxy group may enhance the compound’s stability and bioavailability, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(difluoromethoxy)phenyl]ethanone oxime
  • 1-[2-(difluoromethoxy)phenyl]-2-propanone oxime

Uniqueness

N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine is unique due to its specific substitution pattern and the presence of the difluoromethoxy group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine

InChI

InChI=1S/C10H11F2NO2/c1-2-8(13-14)7-5-3-4-6-9(7)15-10(11)12/h3-6,10,14H,2H2,1H3

InChI Key

XJXZDQNJNZGBPN-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C1=CC=CC=C1OC(F)F

Origin of Product

United States

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